Mao-B-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao-B-IN-25 is a selective inhibitor of the enzyme monoamine oxidase type B. Monoamine oxidase type B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for managing neurodegenerative diseases such as Parkinson’s disease, where dopamine levels are critically low .
Vorbereitungsmethoden
The synthesis of Mao-B-IN-25 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s selectivity and potency. This may involve reactions such as halogenation, alkylation, and esterification.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Mao-B-IN-25 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: The compound can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
Mao-B-IN-25 has several scientific research applications, including:
Neurodegenerative Disease Research: this compound is used in research focused on neurodegenerative diseases such as Parkinson’s disease. It helps in understanding the role of monoamine oxidase type B in the degradation of dopamine and other neurotransmitters.
Drug Development: The compound is used in the development of new therapeutic agents targeting monoamine oxidase type B. It serves as a lead compound for designing more potent and selective inhibitors.
Biochemical Studies: This compound is used in biochemical studies to investigate the enzyme kinetics and inhibition mechanisms of monoamine oxidase type B
Wirkmechanismus
Mao-B-IN-25 exerts its effects by selectively inhibiting the enzyme monoamine oxidase type B. This inhibition prevents the breakdown of dopamine and other monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of monoamine oxidase type B, where it binds and inhibits the enzyme’s activity. This inhibition is crucial for managing symptoms of neurodegenerative diseases such as Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Mao-B-IN-25 is compared with other monoamine oxidase type B inhibitors such as selegiline and rasagiline. While all these compounds inhibit monoamine oxidase type B, this compound is unique due to its higher selectivity and potency. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase type B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor of monoamine oxidase type B with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase type B with additional sodium channel blocking properties
This compound stands out due to its unique chemical structure and higher selectivity for monoamine oxidase type B, making it a valuable compound in neurodegenerative disease research and drug development.
Eigenschaften
Molekularformel |
C16H13BrO3 |
---|---|
Molekulargewicht |
333.18 g/mol |
IUPAC-Name |
7-[(4-bromophenyl)methoxy]-4a,8a-dihydrochromen-2-one |
InChI |
InChI=1S/C16H13BrO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9,12,15H,10H2 |
InChI-Schlüssel |
FFFRVJRRVSCFBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2C1C=CC(=O)O2)OCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.